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molecular formula C18H14N2O2S2 B8458296 Imidazo[2,1-b]thiazole,5-[4-(methylsulfonyl)phenyl]-6-phenyl- CAS No. 180696-12-2

Imidazo[2,1-b]thiazole,5-[4-(methylsulfonyl)phenyl]-6-phenyl-

Cat. No. B8458296
M. Wt: 354.4 g/mol
InChI Key: LLCRQHGZDKIAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05552422

Procedure details

A mixture of the bromoketone of step 3 (2.26 g, 6.4 mmol) and 2-aminothiazole (964 mg, 9.6 mmol) in EtOH (45 mL) was heated to reflux for 18 h. Aqueous NaHCO3 was added to the cooled mixture and the mixture was extracted with Et2O. The Et2O extracts were washed with brine, dried over MgSO4, filtered and concentrated to an oil. Chromatography of the oil on silica gel (eluted with 60 % EtOAc/hexane) gave 1 g (44%) of the title compound: m.p. 190°-192° C. Anal. calcd for C18H14N2O2S2 : C, 61.00; H, 3.98; N, 7.90. Found: C, 60.31; H, 3.96; N, 7.68. 1H NMR (CD3COCD3): δ3.20 (s, 3H), 7.20-7.34 (m, 4H), 7.58-7.61 (m, 2H), 7.77-7.83 (m, 3H), 8.03-8.06 (m, 2H).
Name
bromoketone
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
964 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=O)[CH:8](Br)[C:9]2[CH:14]=[CH:13][C:12]([S:15]([CH3:18])(=[O:17])=[O:16])=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:21][C:22]1[S:23][CH:24]=[CH:25][N:26]=1.C([O-])(O)=O.[Na+]>CCO>[CH3:18][S:15]([C:12]1[CH:13]=[CH:14][C:9]([C:8]2[N:26]3[C:22]([S:23][CH:24]=[CH:25]3)=[N:21][C:7]=2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:10][CH:11]=1)(=[O:17])=[O:16] |f:2.3|

Inputs

Step One
Name
bromoketone
Quantity
2.26 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(C1=CC=C(C=C1)S(=O)(=O)C)Br)=O
Name
Quantity
964 mg
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
45 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O
WASH
Type
WASH
Details
The Et2O extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=C(N=C2SC=CN21)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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